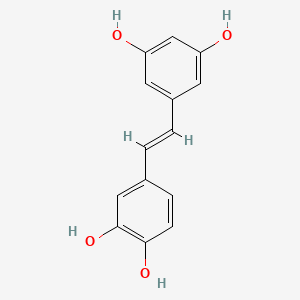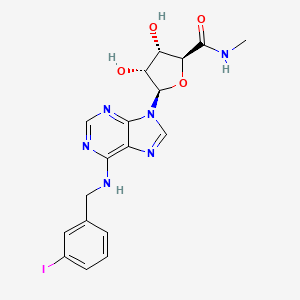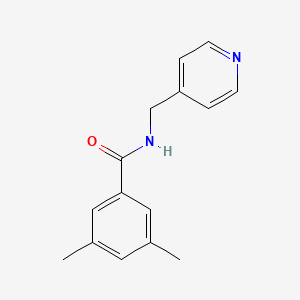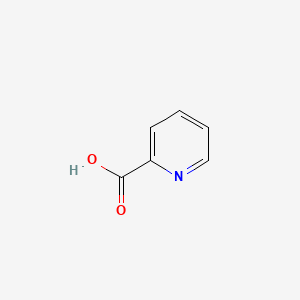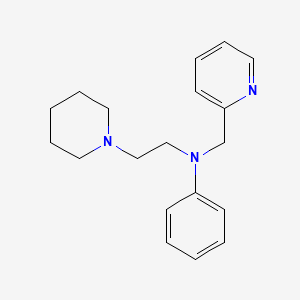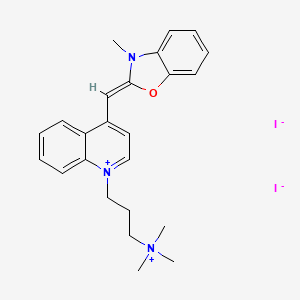
YO-Pro-1
Vue d'ensemble
Description
YO-Pro-1, also known as Oxazole Yellow, is a DNA green fluorescent dye . It is an unsymmetrical C1 cyanine dye having 1,3-benzoxazol-2-yl and quinolinium-4-yl substituents . It is commonly used for the detection of apoptotic and necrotic cells .
Molecular Structure Analysis
The molecular formula of this compound is C24H29I2N3O . The CAS registry number, chemical structure, chemical abstract (CA) index name, and other chemical names are listed in the Handbook of Fluorescent Dyes and Probes .Chemical Reactions Analysis
This compound is a non-membrane permeable dye with high affinity for DNA . It exhibits bright green fluorescence when it binds to DNA . The dye does not enter live cells, but it can penetrate the compromised plasma membrane of apoptotic and necrotic cells .Physical And Chemical Properties Analysis
The physical form, solubility, melting point, boiling point, pKa, absorption maxima, emission maxima, molar extinction coefficient, and quantum yield of this compound are listed in the Handbook of Fluorescent Dyes and Probes .Applications De Recherche Scientifique
Détection de l'Apoptose
YO-Pro-1: est couramment utilisé comme marqueur de l'apoptose en raison de sa capacité à pénétrer les cellules dont les membranes plasmiques sont compromises. Il est particulièrement utile pour identifier les événements apoptotiques précoces, car il se lie aux acides nucléiques, fournissant un signal fluorescent lors de la mort cellulaire .
Recherche sur le Cancer
En recherche sur le cancer, this compound a été évalué comme un marqueur précoce de l'apoptose après ablation par radiofréquence des métastases hépatiques du cancer du côlon. Cette application est cruciale pour comprendre l'efficacité des traitements mini-invasifs du cancer .
Tests de Viabilité Cellulaire
Le composé est également utilisé dans les tests de viabilité cellulaire. En raison de sa propriété de ne colorer que les cellules dont les membranes sont compromises, il sert d'indicateur de la santé des cellules, permettant de distinguer les cellules vivantes des cellules mortes dans une population .
Cytométrie en Flux
En cytométrie en flux, this compound est utilisé pour sa liaison à haute affinité aux acides nucléiques, ce qui permet une détection ultrasensible de ces molécules. Cela en fait un excellent outil pour analyser les populations cellulaires en fonction de la teneur en ADN .
Microscopie à Fluorescence
Pour la microscopie à fluorescence, la fluorescence brillante de this compound lors de sa liaison aux acides nucléiques le rend idéal pour la coloration nucléaire. Il aide à visualiser les structures cellulaires et à évaluer l'intégrité du matériel nucléaire .
Applications d'Électrophorèse
This compound est utilisé dans les applications d'électrophorèse pour détecter les acides nucléiques sur des supports solides. Sa forte affinité de liaison et sa faible fluorescence de fond améliorent la visibilité des bandes d'ADN lors de l'électrophorèse sur gel .
Recherche sur les Cellules Végétales
En recherche sur les cellules végétales, this compound a été appliqué comme colorant épifluorescent pour visualiser l'ADN des plastes et des mitochondries. Cette application est importante pour l'étude de la structure cellulaire et de la fonction dans diverses espèces végétales .
Imagerie Cellulaire
Enfin, this compound est utilisé dans l'imagerie cellulaire pour distinguer les cellules apoptotiques des cellules nécrotiques. Sa perméabilité aux cellules en apoptose en fait un outil précieux pour l'étude des mécanismes de la mort cellulaire .
Mécanisme D'action
Target of Action
YO-Pro-1, also known as Oxazole Yellow (YP1), is a green fluorescent dye that targets DNA . It has a high affinity for DNA . The primary role of DNA is to store genetic information in the cell, which is crucial for the functioning and reproduction of all known organisms.
Mode of Action
This compound is a non-cell membrane-penetrating dye . During apoptosis, the permeability of the cell membrane changes, allowing this compound to enter the cell and bind to DNA . This results in the emission of bright green fluorescence, making this compound commonly used for the detection of apoptosis and necrosis .
Biochemical Pathways
The biochemical pathway affected by this compound is the apoptosis pathway. Apoptosis is a form of programmed cell death that involves a series of biochemical events leading to characteristic cell changes and death . These changes include blebbing, cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation . This compound is used to detect these changes by binding to the DNA of cells undergoing apoptosis .
Pharmacokinetics
Its ability to bind to dna and emit fluorescence upon binding suggests that it may have good bioavailability in cells undergoing apoptosis .
Result of Action
The result of this compound action is the detection of apoptotic and necrotic cells. In apoptotic cells, this compound can penetrate the cell membrane, bind to DNA, and emit bright green fluorescence . Necrotic cells can also be stained by this compound . Therefore, this compound is often used in conjunction with Propidium Iodide (PI) to analyze and identify apoptotic and necrotic cells .
Action Environment
The action of this compound is influenced by the cellular environment. During apoptosis, the permeability of the cell membrane changes, allowing this compound to enter the cell and bind to DNA . Therefore, the efficacy and stability of this compound are dependent on the occurrence of apoptosis and the subsequent changes in cell membrane permeability .
Safety and Hazards
Orientations Futures
YO-Pro-1 is a promising tool for the detection of apoptotic and necrotic cells. It has been applied in liver parenchymal tissue for the first time . The results suggest that this compound is a very sensitive marker of early cellular events reflecting an early and widespread plasma membrane injury that allows this compound penetration into the cells . Future research may focus on its application in other types of tissues and cells.
Propriétés
IUPAC Name |
trimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O.2HI/c1-25-22-12-7-8-13-23(22)28-24(25)18-19-14-16-26(15-9-17-27(2,3)4)21-11-6-5-10-20(19)21;;/h5-8,10-14,16,18H,9,15,17H2,1-4H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHRKLSNHXXJLO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC1=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2O/C1=C\C3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29I2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80934415 | |
| Record name | 3-Methyl-2-({1-[3-(trimethylazaniumyl)propyl]quinolin-4(1H)-ylidene}methyl)-3H-1,3-benzoxazol-1-ium diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80934415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
629.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
152068-09-2 | |
| Record name | YO-Pro 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152068092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-2-({1-[3-(trimethylazaniumyl)propyl]quinolin-4(1H)-ylidene}methyl)-3H-1,3-benzoxazol-1-ium diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80934415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



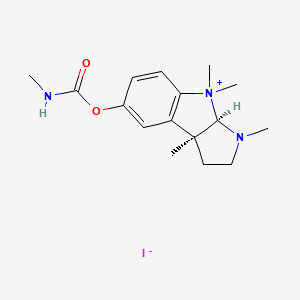
![4-(6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)-2-(5-fluoro-1H-indol-4-yl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1677771.png)
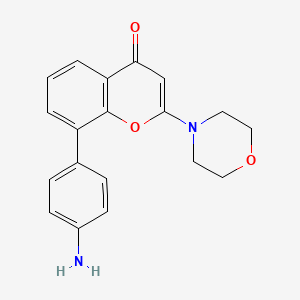
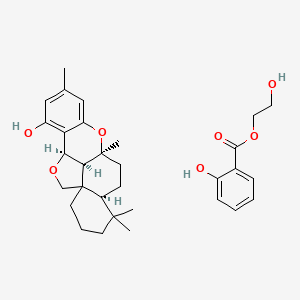
![2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol](/img/structure/B1677777.png)

